molecular formula C16H19ClFN3OSi B8659856 2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane

2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane

Cat. No.: B8659856
M. Wt: 351.88 g/mol
InChI Key: XPRJWQDDKBYMLJ-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolopyridine core, which is a fused ring system containing both pyrrole and pyridine rings. The presence of chloro, fluoro, and trimethylsilyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolopyridine under palladium catalysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts, solvents, and reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine include other pyrrolopyridine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 6-Chloro-5-fluoro-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-pyrrolo[2,3-b:5,4-c’]dipyridine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19ClFN3OSi

Molecular Weight

351.88 g/mol

IUPAC Name

2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C16H19ClFN3OSi/c1-23(2,3)8-7-22-10-21-12-9-20-15(17)14(18)13(12)11-5-4-6-19-16(11)21/h4-6,9H,7-8,10H2,1-3H3

InChI Key

XPRJWQDDKBYMLJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CN=C(C(=C2C3=C1N=CC=C3)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-chloro-5-fluoro-9H-dipyrido[2,3-b;4′3′-d]pyrrole (9 g, 40.6 mmol) in DMF (90 mL) was placed in a cold water bath and treated portionwise with sodium hydride (60% suspension in mineral oil) (1.94 g, 48.5 mmol) keeping the internal temperature at 20-25° C. When gas evolution ceased (ca. 1 hour) the mixture was treated dropwise with 2-(trimethylsilyl)ethoxymethyl chloride (8.1 g, 8.7 mL, 48.5 mmol) keeping the internal temperature at 25-30° C. After stirring for a further 1 hour the mixture was partitioned between ethyl acetate and ice-cold 1N hydrochloric acid. The aqueous phase was further extracted with ethyl acetate and the combined organic phase was washed with water, aqueous potassium carbonate solution, water, and brine, dried (Na2SO4), filtered and evaporated in-vacuo. The residue was triturated with pentane:diethyl ether (ca. 20:1) to afford the title compound as a beige solid (11.4 g, 80%). The trituration liquors were evaporated and purified by chromatography to afford a second crop of title compound (0.85 g, 6%). Total yield=12.3 g, 86%. 1H NMR (400 MHz, CDCl3): 8.68-8.68 (m, 2H), 8.52 (dd, J=7.8, 1.7 Hz, 1H), 7.35 (dd, J=7.8, 4.8 Hz, 1H), 5.95 (s, 2H), 3.59 (t, J=8.2 Hz, 2H), 0.92 (t, J=8.2 Hz, 2H), −0.09 (d, J=0.5 Hz, 9H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
8.7 mL
Type
reactant
Reaction Step Three
Yield
80%

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